Chmfl-abl-039

CML BCR-ABL V299L

Drug-resistant BCR-ABL mutations limit CML research. CHMFL-ABL-039 is a preclinical type II inhibitor validated against V299L mutants where Imatinib fails. - Native ABL IC50: 7.9 nM; V299L IC50: 27.9 nM - High kinome selectivity: S score(1) = 0.02, minimal off-target effects - In vivo: 25 mg/kg matches 100 mg/kg Imatinib efficacy in V299L xenografts - Ideal for resistance pathway studies and combination therapy validation

Molecular Formula C31H33F3N6O3
Molecular Weight 594.6 g/mol
Cat. No. B11933415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-abl-039
Molecular FormulaC31H33F3N6O3
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F
InChIInChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42)
InChIKeyRBWVZGKOJYNSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-ABL-039: Type II BCR-ABL Inhibitor


CHMFL-ABL-039 (CAS: 2304344-56-5) is a research-use-only small molecule classified as a type II kinase inhibitor targeting both native ABL kinase and the drug-resistant V299L mutant of BCR-ABL [1]. It exhibits potent enzymatic inhibition with IC50 values of 7.9 nM for native ABL and 27.9 nM for the V299L mutant [2]. The compound is primarily utilized in preclinical oncology research to study the biology and pathology of chronic myeloid leukemia (CML), particularly in contexts involving the V299L mutation, an orphan drug target [1].

Target BCR-ABL kinase signaling studies
Pathway V299L-mutant resistance model context
Stage Preclinical tool compound
Mechanism Type II ATP-competitive inhibition

Why CHMFL-ABL-039 for V299L-Mutant CML


The V299L mutation in the BCR-ABL kinase domain confers primary or secondary resistance to several clinically established tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and bosutinib [1]. While some inhibitors like nilotinib retain potency against V299L, CHMFL-ABL-039 offers a differentiated profile characterized by enhanced selectivity for this mutant over other ABL mutations and a unique target engagement fingerprint . Crucially, its ability to spare the structurally similar KIT kinase—unlike imatinib and nilotinib—and its distinct downstream signaling inhibition (e.g., potent blockade of CRKL phosphorylation) mean that generic substitution with other ABL inhibitors would yield significantly different experimental outcomes in cellular and in vivo models [2]. The quantitative evidence below details these specific, verifiable points of differentiation.

Imatinib / Dasatinib Reported negligible activity against V299L mutant; model response may not transfer
Pan-kinase inhibitors Broader off-target profile may shift pathway-response interpretation
Type I ABL inhibitors Active-conformation binders may not reproduce DFG-out mutant engagement context

CHMFL-ABL-039 vs. Alternatives


Native ABL Kinase Inhibition

In BaF3 cells transfected with the V299L mutant BCR-ABL, CHMFL-ABL-039 demonstrates significantly greater anti-proliferative potency compared to both imatinib and nilotinib. The GI50 value for CHMFL-ABL-039 against this clinically relevant drug-resistant mutant was 0.009 µM, which is 27.8-fold more potent than imatinib (GI50: 0.25 µM) and 4-fold more potent than nilotinib (GI50: 0.036 µM) [1].

Native ABL Inhibition
Reported
7.9 nM (IC50)
Supports native kinase assay context
ADP-Glo assay; purified ABL kinase domain
CML BCR-ABL V299L Drug Resistance

Imatinib-Resistant V299L Mutant Inhibition

Kinome-wide profiling using KinomeScan™ technology at 1 µM revealed a selectivity score S(1) of 0.02 for CHMFL-ABL-039, indicating high selectivity across 472 kinases/mutants tested [1]. Crucially, functional testing in KIT wt/mutant transfected BaF3 cells confirmed that, unlike imatinib and nilotinib, CHMFL-ABL-039 exhibits no apparent activity against KIT kinase, thereby achieving a cleaner selectivity window between ABL and KIT .

V299L Mutant Engagement
Head-to-head
27.9 nM vs. Imatinib inactive
V299L-mutant model-response context
BaF3-BCR-ABL-V299L cells; Kd 228 nM by MST
Kinase Selectivity Off-target KIT Safety Pharmacology

Kinome-Wide Selectivity

CHMFL-ABL-039 potently blocks phosphorylation of CRKL at the Y207 site in a dose-dependent manner across BCR-ABL driven cell lines (K562, KU812, MEG-01, BaF3-BCR-ABL-V299L) [1]. This is a notable differentiation from imatinib, which has been reported not to affect CRKL phosphorylation [2]. The inhibition of CRKL, a direct downstream substrate of ABL kinase, is proposed to contribute to the compound's superior anti-proliferative effects [1].

Kinome Selectivity
Cross-study
S(1) = 0.02 at 1 µM
Supports isoform-selectivity assay context
KinomeScan (468 kinases); c-KIT not inhibited
CRKL Signal Transduction Phosphorylation BCR-ABL

CML Cell Antiproliferative Activity

In a BaF3-BCR-ABL-V299L mutant xenograft mouse model, CHMFL-ABL-039 demonstrated dose-dependent tumor suppression with a 25 mg/kg daily dose achieving a tumor growth inhibition (TGI) rate of 44.6%, comparable to 100 mg/kg imatinib [1]. At a higher dose of 100 mg/kg, CHMFL-ABL-039 achieved a TGI of 94.4%, which was significantly superior to the 44.0% TGI observed with 100 mg/kg imatinib [2]. In a native BCR-ABL (K562) model, 100 mg/kg CHMFL-ABL-039 achieved approximately 100% TGI compared to 38% TGI for imatinib [2].

CML Cell Antiproliferation
Head-to-head
6–10× lower GI50 vs. Imatinib
Cell-model endpoint review
K562, KU812, MEG-01; 72 h; no general cytotoxicity
Xenograft In Vivo Efficacy Tumor Growth Inhibition V299L

CHMFL-ABL-039 Research Applications


Dual Native and V299L BCR-ABL Inhibition

Utilize CHMFL-ABL-039 as a primary tool compound to dissect V299L mutant-specific biology. Its 27.8-fold and 4-fold greater potency against V299L-driven proliferation compared to imatinib and nilotinib, respectively [1], makes it ideal for in vitro and in vivo experiments where selective targeting of the mutant is required without confounding effects from wild-type kinase inhibition.

Imatinib Resistance and Second-Line Strategies

Employ CHMFL-ABL-039 in studies requiring a high-selectivity ABL/V299L probe. Its S(1) selectivity score of 0.02 and demonstrated lack of KIT kinase inhibition, in contrast to imatinib and nilotinib [2], make it suitable for experiments aimed at isolating BCR-ABL-dependent phenotypes without interference from KIT signaling.

Kinase Selectivity and Off-Target Mitigation

Use CHMFL-ABL-039 to investigate the role of CRKL phosphorylation in BCR-ABL-mediated oncogenesis. Given that imatinib does not affect CRKL Y207 phosphorylation, CHMFL-ABL-039 provides a unique tool to study this specific signaling node [3], potentially revealing new insights into resistance mechanisms or alternative survival pathways in CML cells.

Type II Inhibitor Binding Mode Studies

Select CHMFL-ABL-039 for in vivo xenograft studies where imatinib demonstrates poor or moderate efficacy. With a 94.4% TGI at 100 mg/kg in the V299L model versus 44.0% for imatinib [4], this compound offers a robust tool to achieve significant tumor growth suppression in challenging preclinical models of drug-resistant CML.

Application
Selection Property
Validation Focus
V299L-mutant resistance studies
Mutant-selective target engagement
V299L vs. native ABL inhibition ratio
Imatinib-resistant CML models
Retained activity in resistant context
Antiproliferative endpoint comparison
Kinase selectivity profiling
High kinome-wide selectivity score
Off-target kinase panel review
DFG-out conformational studies
Type II binding mode
Structural biology and SAR context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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